Azatadine

概要

説明

準備方法

アザタジンは、さまざまな方法で合成することができます。 この反応は、官能基化されたアゼチジンの合成に効率的ですが、いくつかの固有の課題があります . アザタジンの工業的製造方法は、通常、高い収率と純度を得るために反応条件を最適化することを含みます。

化学反応の分析

アザタジンは、次のようないくつかの種類の化学反応を受けます。

酸化: アザタジンは、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、アザタジンをさまざまな還元形に変換することができます。

置換: アザタジンは、置換反応を受けることができ、その際に、ある官能基が別の官能基に置き換えられます。

これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります .

科学的研究の応用

Clinical Applications

Allergic Rhinitis Treatment

Azatadine is primarily used in managing allergic rhinitis, where it has demonstrated significant efficacy. A double-blind crossover study involving twenty patients with perennial allergic rhinitis showed that this compound maleate at a dosage of 4 mg daily resulted in notable improvements in clinical symptoms. Sixteen patients reported symptom relief, and skin test weals for histamine provocation diminished significantly post-treatment .

Table 1: Efficacy of this compound in Allergic Rhinitis

| Study Reference | Dosage (mg/day) | Patient Count | Improvement (%) | Side Effects |

|---|---|---|---|---|

| 4 | 20 | 80 | Sedation | |

| 4 (nasal instillation) | 8 | Significant reduction in sneezes | None noted |

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include drowsiness, dizziness, and gastrointestinal disturbances such as dry mouth and constipation. In clinical trials, eight subjects experienced sedation attributed to this compound maleate .

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Drowsiness | ~40 |

| Dizziness | ~15 |

| Dry Mouth | ~10 |

| Constipation | ~5 |

Comparative Studies

Table 3: Comparison of this compound and Loratadine

| Medication | Nasal Symptom Improvement (%) | Non-Nasal Symptom Improvement (%) |

|---|---|---|

| This compound | 60 | 58 |

| Loratadine | 75 | 82 |

Case Studies

A notable case study involved eight individuals undergoing nasal challenges with allergens after pretreatment with this compound. The results were promising, showing a significant reduction in sneezing and histamine levels compared to placebo . This aligns with findings from other studies suggesting this compound's effectiveness in real-world settings.

作用機序

アザタジンは、効果細胞上のヒスタミンH1受容体部位に対して、ヒスタミンと競合することで効果を発揮します . これらの受容体を阻害することにより、アザタジンは、ヒスタミン放出を伴うアレルギー反応や組織損傷反応の強度を低下させます . このメカニズムは、鼻詰まり、粘膜浮腫、および刺激などの症状を軽減するのに役立ちます .

類似の化合物との比較

アザタジンは、シプロヘプタジン、クロルプロマジン、トリフルオペラジンなどの他の第1世代の抗ヒスタミン薬に似ています . これらの薬とは異なり、アザタジンは抗精神病薬として臨床的に使用されることはありません . アザタジンは、ロラタジンやデスロラタジンなどの第2世代の抗ヒスタミン薬に取って代わられており、これらの薬は安全性プロファイルが向上し、副作用が少なくなっています .

類似の化合物には、次のものがあります。

- シプロヘプタジン

- クロルプロマジン

- トリフルオペラジン

- ロラタジン

- デスロラタジン

類似化合物との比較

Azatadine is similar to other first-generation antihistamines, such as cyproheptadine, chlorpromazine, and trifluoperazine . unlike these drugs, this compound is not used clinically as an anti-psychotic . This compound has been succeeded by second-generation antihistamines like loratadine and desloratadine, which have improved safety profiles and fewer side effects .

Similar compounds include:

- Cyproheptadine

- Chlorpromazine

- Trifluoperazine

- Loratadine

- Desloratadine

This compound’s uniqueness lies in its specific chemical structure and its historical significance as one of the earlier antihistamines developed .

生物活性

Azatadine is a tricyclic antihistamine primarily used in the treatment of allergic conditions such as perennial and seasonal allergic rhinitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, thereby mitigating allergic responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on symptoms, and relevant pharmacological properties.

This compound functions as an H1 receptor antagonist, competing with histamine for binding sites on effector cells. This action reduces the pharmacological effects of histamine, which is responsible for various allergic reactions and tissue injury responses. The compound's dual mechanism also includes antiserotonin activity, which may contribute to its overall efficacy in treating allergies .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits the release of histamine and leukotriene C4 from human mast cells. In vitro experiments showed that this compound could reduce the release of these mediators by 45% and 85%, respectively, following stimulation with anti-IgE antibodies . This inhibition suggests that this compound may effectively control allergic reactions at the cellular level.

In Vivo Studies

In clinical trials, this compound was administered nasally to individuals with allergies. The results indicated a significant reduction in sneezing and other allergy symptoms following antigen exposure. Specifically, this compound pretreatment led to a notable decrease in histamine levels and related enzymes in nasal secretions compared to placebo .

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in managing allergy symptoms:

- Study 1 : A randomized controlled trial involving patients with ragweed-induced seasonal rhinitis showed that this compound significantly improved clinical scores related to sneezing, nasal congestion, and rhinorrhea compared to placebo (p < 0.01) .

- Study 2 : In a double-blind study comparing this compound with other antihistamines, it was found that this compound did not impair psychomotor function at standard doses (2 mg and 4 mg), although some impairment was noted at higher doses (8 mg) .

Pharmacokinetics

This compound is well absorbed after oral administration, with hepatic metabolism being the primary route of biotransformation. The pharmacokinetic profile indicates a rapid onset of action, contributing to its effectiveness in acute allergic responses .

Adverse Effects

While generally well-tolerated, this compound may cause transient drowsiness as a side effect. However, significant sedation or impairment has not been commonly reported at therapeutic doses .

Summary of Key Findings

特性

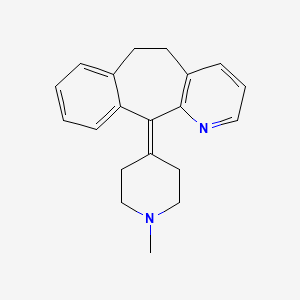

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMTIQKRHYNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3978-86-7 (maleate) | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022636 | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, 1.13e-01 g/L | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3964-81-6 | |

| Record name | Azatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154 | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。